molecular formula C18H18O4 B089603 Dibenzyl succinate CAS No. 103-43-5

Dibenzyl succinate

Cat. No.: B089603
CAS No.: 103-43-5
M. Wt: 298.3 g/mol
InChI Key: ODBOBZHTGBGYCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl succinate can be synthesized through the esterification of succinic acid with benzyl alcohol. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and involves heating the reactants under reflux conditions . The reaction can be represented as follows:

Succinic acid+2Benzyl alcoholHClDibenzyl succinate+2Water\text{Succinic acid} + 2 \text{Benzyl alcohol} \xrightarrow{\text{HCl}} \text{this compound} + 2 \text{Water} Succinic acid+2Benzyl alcoholHCl​Dibenzyl succinate+2Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl succinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield succinic acid and benzyl alcohol.

    Reduction: this compound can be reduced to produce succinic acid derivatives.

    Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Dibenzyl succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl succinate involves its interaction with biological molecules and pathways. As an ester, it can undergo hydrolysis to release succinic acid, which is a key intermediate in the Krebs cycle. This cycle is crucial for cellular respiration and energy production in living organisms . Additionally, this compound may exhibit biological activities through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness of Dibenzyl Succinate: this compound is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

dibenzyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBOBZHTGBGYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074434
Record name Butanedioic acid, bis(phenylmethyl) ester
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103-43-5
Record name Dibenzyl succinate
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Record name Dibenzyl succinate
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Record name DIBENZYL SUCCINATE
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Record name Butanedioic acid, bis(phenylmethyl) ester
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Record name Dibenzyl succinate
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Record name DIBENZYL SUCCINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of dibenzyl succinate influence its interaction with palladium-on-carbon catalysts compared to other benzyl esters like those of tartaric acid?

A1: this compound exhibits a distinct interaction with palladium-on-carbon catalysts compared to benzyl esters possessing hydroxyl or amino groups, such as those derived from tartaric acid. Research suggests that the presence of a hydroxyl group in these other esters allows them to form a complex with the catalyst involving the hydroxyl, and the two carbobenzyloxy groups []. this compound, lacking this hydroxyl group, cannot form the same complex and demonstrates a different rate of hydrogenolysis []. This suggests that this compound interacts with distinct catalytic sites compared to these other benzyl esters.

Q2: Can you describe an analytical method used to quantify this compound and its purpose in a specific application?

A2: this compound is utilized as an internal standard in a gas-liquid chromatography (GLC) method designed to quantify epinephrine, isoproterenol, and phenylephrine in various pharmaceutical formulations []. After sample preparation and derivatization, this compound is added to the sample, and the mixture is analyzed using GLC with a flame-ionization detector and an electric integrator. The signal from the analyte of interest is compared to that of the this compound internal standard, allowing for accurate quantification of the drug even in complex mixtures [].

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